2-(Piperidine-1-carbonyl)benzaldehyde
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Overview
Description
2-(Piperidine-1-carbonyl)benzaldehyde: is an organic compound with the molecular formula C13H15NO2. It is a colorless to light yellow liquid that is sensitive to light and air . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing 2-(Piperidine-1-carbonyl)benzaldehyde involves the condensation of piperidine with benzaldehyde under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Piperidine-1-carbonyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the piperidine or benzaldehyde moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: A wide range of substituted benzaldehyde and piperidine derivatives.
Scientific Research Applications
2-(Piperidine-1-carbonyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)benzaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. The piperidine moiety can participate in nucleophilic substitution reactions, while the benzaldehyde group can undergo electrophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
- 2-(1-Piperidinylcarbonyl)benzaldehyde
- 1-(2-Formylbenzoyl)piperidine
Comparison:
- Uniqueness: 2-(Piperidine-1-carbonyl)benzaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of piperidine and benzaldehyde moieties provides distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(piperidine-1-carbonyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,10H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQOKAJYOPMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84538-49-8 |
Source
|
Record name | 2-(piperidine-1-carbonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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